molecular formula C16H15Cl2O5P B12554142 [Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester CAS No. 188945-37-1

[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester

Cat. No.: B12554142
CAS No.: 188945-37-1
M. Wt: 389.2 g/mol
InChI Key: XTAQRWCGZSIETG-UHFFFAOYSA-N
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Description

[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of two 2-chlorophenoxy groups attached to a phosphinyl group, which is further connected to an acetic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester typically involves the reaction of 2-chlorophenol with phosphorus trichloride to form bis(2-chlorophenoxy)phosphine. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the 2-chlorophenoxy groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphinyl acetic acid ethyl esters.

Scientific Research Applications

[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of [Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can occur through covalent modification or non-covalent interactions, depending on the nature of the enzyme and the functional groups present in the compound. The pathways involved may include signal transduction cascades and metabolic processes that are crucial for cellular function.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-chlorophenoxy)phosphine oxide
  • Bis(2-chlorophenoxy)phosphinyl chloride
  • Bis(2-chlorophenoxy)phosphinyl methyl ester

Uniqueness

Compared to its analogs, [Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester exhibits unique reactivity due to the presence of the acetic acid ethyl ester moiety. This functional group enhances its solubility and facilitates its use in various organic reactions. Additionally, the compound’s ability to undergo diverse chemical transformations makes it a versatile reagent in synthetic chemistry.

Properties

CAS No.

188945-37-1

Molecular Formula

C16H15Cl2O5P

Molecular Weight

389.2 g/mol

IUPAC Name

ethyl 2-bis(2-chlorophenoxy)phosphorylacetate

InChI

InChI=1S/C16H15Cl2O5P/c1-2-21-16(19)11-24(20,22-14-9-5-3-7-12(14)17)23-15-10-6-4-8-13(15)18/h3-10H,2,11H2,1H3

InChI Key

XTAQRWCGZSIETG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CP(=O)(OC1=CC=CC=C1Cl)OC2=CC=CC=C2Cl

Origin of Product

United States

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